(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione
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Overview
Description
(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione is a chiral organophosphorus compound. It is known for its unique structure, which includes a five-membered ring containing phosphorus, nitrogen, and sulfur atoms. This compound is often used as a derivatizing reagent in the determination of enantiomeric purities of alcohols and amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione typically involves the reaction of chlorophosphine with an appropriate amine and thiol. One common method includes the nucleophilic substitution reactions of the compound with substituted anilines and pyridines in acetonitrile at low temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as anilines and pyridines, leading to the formation of substituted products.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include substituted anilines and pyridines, with reactions typically carried out in acetonitrile at low temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with anilines can yield substituted oxazaphospholidine derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione is utilized in various scientific research applications, including:
Chemistry: As a derivatizing reagent for the determination of enantiomeric purities of alcohols and amines.
Biology: Its chiral nature makes it useful in studying stereochemistry and chiral recognition processes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form strong bonds with nucleophiles, while the sulfur atom can participate in oxidation-reduction reactions. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in chemical synthesis and research .
Comparison with Similar Compounds
Similar Compounds
(2R,4R,5S)-(+)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide: This compound is closely related and shares similar chemical properties and applications.
Phosphorochloridates: These compounds also contain phosphorus and chlorine atoms and undergo similar nucleophilic substitution reactions.
Uniqueness
(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione is unique due to its chiral nature and the presence of a five-membered ring containing phosphorus, nitrogen, and sulfur atoms. This structure imparts specific reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.
Properties
CAS No. |
28080-20-8 |
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Molecular Formula |
C10H13ClNOPS |
Molecular Weight |
261.71 g/mol |
IUPAC Name |
(2R,4R,5S)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C10H13ClNOPS/c1-8-10(9-6-4-3-5-7-9)13-14(11,15)12(8)2/h3-8,10H,1-2H3/t8-,10-,14+/m1/s1 |
InChI Key |
AYEYHZBPPMGEKL-PWZJLYFZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](O[P@@](=S)(N1C)Cl)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OP(=S)(N1C)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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